molecular formula C13H18ClNO3 B14731192 1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate CAS No. 5396-87-2

1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate

Cat. No.: B14731192
CAS No.: 5396-87-2
M. Wt: 271.74 g/mol
InChI Key: JOUQKJFCPAXJMK-UHFFFAOYSA-N
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Description

1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate is a chemical compound with a complex structure that includes a chloro group, an isopropoxy group, and a phenylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate typically involves multiple steps. One common method includes the reaction of 1-chloro-3-(propan-2-yloxy)propan-2-ol with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This often involves the use of specialized equipment and techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The phenylcarbamate group can be hydrolyzed to form corresponding amines and phenols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce amines and phenols.

Scientific Research Applications

1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-(propan-2-yloxy)propan-2-ol: A related compound with similar structural features.

    1-Chloro-3-(1-naphthalenyloxy)-2-propanol: Another compound with a similar backbone but different substituents.

Uniqueness

1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate is unique due to the presence of the phenylcarbamate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

CAS No.

5396-87-2

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

IUPAC Name

(1-chloro-3-propan-2-yloxypropan-2-yl) N-phenylcarbamate

InChI

InChI=1S/C13H18ClNO3/c1-10(2)17-9-12(8-14)18-13(16)15-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,16)

InChI Key

JOUQKJFCPAXJMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(CCl)OC(=O)NC1=CC=CC=C1

Origin of Product

United States

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